Diethyl malonate

Catalog No.
S526036
CAS No.
105-53-3
M.F
C7H12O4
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl malonate

CAS Number

105-53-3

Product Name

Diethyl malonate

IUPAC Name

diethyl propanedioate

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3

InChI Key

IYXGSMUGOJNHAZ-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)OCC

Solubility

In water, 20 g/L at 20 °C
Miscible with ethanol, ether; very soluble in acetone, benzene
Soluble in chloroform
Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C
23.2 mg/mL at 37 °C
Solubility in water, g/l at 20 °C: 20 (moderate)
soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil
1 mL in 1.5 mL 60% alcohol (in ethanol)

Synonyms

diethyl malonate, diethylmalonate, malonic acid, diethyl ester, propanedioic acid, diethyl ester

Canonical SMILES

CCOC(=O)CC(=O)OCC

Description

The exact mass of the compound Diethyl malonate is 160.0736 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 23.2 mg/ml at 37 °cin water, 20 g/l at 20 °cmiscible with ethanol, ether; very soluble in acetone, benzenesoluble in chloroformsoluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °c23.2 mg/ml at 37 °csolubility in water, g/l at 20 °c: 20 (moderate)soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil1 ml in 1.5 ml 60% alcohol (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8864. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Malonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Diethyl malonate is an organic compound classified as a diethyl ester of malonic acid, with the chemical formula C₇H₁₂O₄. It is a colorless liquid that possesses a fruity, apple-like odor and is slightly soluble in water while being readily soluble in organic solvents such as alcohol, ether, and chloroform . This compound occurs naturally in various fruits, including grapes and strawberries, and is utilized in the fragrance industry due to its aromatic properties .

The structure of diethyl malonate features two ethoxy groups attached to a central methylene group flanked by two carbonyl (C=O) groups. The presence of these carbonyl groups significantly enhances the acidity of the hydrogen atom on the methylene group, making it more reactive in various

  • Malonic Ester Synthesis: This process involves the alkylation of diethyl malonate at the alpha position of the methylene group. A strong base deprotonates the methylene hydrogen, forming a carbanion that can react with alkyl halides to yield alkylated products. Upon heating, these products can undergo decarboxylation to form substituted acetic acids .
  • Claisen Condensation: Diethyl malonate can participate in Claisen condensation reactions, where it reacts with other esters in the presence of a strong base to form β-keto esters .
  • Hydrolysis and Decarboxylation: Under basic conditions, diethyl malonate can be hydrolyzed to yield malonic acid and ethanol. The compound also readily decarboxylates to release carbon dioxide, leading to the formation of acetic acid derivatives .
  • Bromination: The alpha position of diethyl malonate can undergo bromination, allowing for further functionalization of the molecule .

Diethyl malonate has been studied for its biological properties and potential applications in pharmacology. It acts as an intermediate in synthesizing various pharmaceutical compounds, including sedatives and anticonvulsants like barbiturates . Additionally, it has been identified in certain foods and beverages, suggesting possible roles in flavor profiles .

Several methods exist for synthesizing diethyl malonate:

  • Sodium Cyanide Method: The traditional synthesis involves reacting sodium chloroacetate with sodium cyanide to produce an intermediate nitrile, which is then treated with ethanol in the presence of an acid catalyst to yield diethyl malonate .
  • Carbonylation Method: This method employs carbon monoxide and ethanol for esterification under specific conditions, providing an alternative route for synthesis .
  • Fischer Esterification: Diethyl malonate can also be synthesized via Fischer esterification from malonic acid and ethanol .
  • Transesterification: In this method, other esters can be converted into diethyl malonate through transesterification reactions involving ethanol .

Diethyl malonate has diverse applications across various fields:

  • Pharmaceuticals: It serves as a key intermediate in synthesizing drugs such as barbiturates and other medicinal compounds .
  • Agriculture: Utilized in developing pesticide intermediates and insect pheromones .
  • Flavorings: Its fruity aroma makes it valuable in creating artificial flavorings for food products .
  • Liquid Crystals: Employed in producing liquid crystal materials used in display technologies .

Research indicates that diethyl malonate interacts with various nucleophiles due to its reactive methylene group. Studies have shown that it can form carbanions that participate in nucleophilic substitution reactions with electrophiles, facilitating complex organic syntheses . Additionally, its ability to undergo hydrolysis makes it a useful reagent for generating carboxylic acids from esters.

Diethyl malonate shares structural similarities with several other compounds, particularly other esters of dicarboxylic acids. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Malonic AcidC₃H₄O₄A simple dicarboxylic acid; precursor to diethyl malonate
Dimethyl MalonateC₆H₁₀O₄Similar structure but with methyl groups; used similarly
Diisopropyl MalonateC₉H₁₈O₄Contains isopropyl groups; exhibits different reactivity
Ethyl AcetoacetateC₆H₈O₄Another β-keto ester; used extensively in organic synthesis

Diethyl malonate is unique due to its specific reactivity profile, particularly its ability to form stable carbanions at the methylene position adjacent to two carbonyl groups. This characteristic allows for versatile synthetic applications not as readily available with similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid, Other Solid; Liquid
Colorless liquid with a sweet ester odor; [Hawley]
Liquid
COLOURLESS LIQUID.
colourless liquid with slightly fruity odou

Color/Form

Colorless liquid
Clear, colorless liquid

XLogP3

1

Hydrogen Bond Acceptor Count

4

Exact Mass

160.07355886 g/mol

Monoisotopic Mass

160.07355886 g/mol

Boiling Point

200 °C
199.00 to 200.00 °C. @ 760.00 mm Hg
199 °C

Flash Point

200 °F (93 °C) (open cup)
85 °C c.c.

Heavy Atom Count

11

Taste

Sweet and fruity taste with apple and pineapple nuances

Vapor Density

5.52 (Air = 1)
Relative vapor density (air = 1): 5.52

Density

1.0551 g/cu cm at 20 °C
Density (at 20 °C): 1.06 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00
1.053-1.056

LogP

0.96 (LogP)
0.96
log Kow = 0.96

Odor

Sweet ester odor
Slightly aromatic, pleasant odor
Aroma of ripe fruit, peach, cut grass

Decomposition

Hazardous decomposition products formed under fire conditions. - Carbon oxides
When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

-50 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

53A58PA183

GHS Hazard Statements

Aggregated GHS information provided by 2441 companies from 13 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 147 of 2441 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 2294 of 2441 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Diethyl malonate is a clear, colorless liquid. It has a sweet odor like ripe fruit or cut grass. It has a sweet, fruity taste like apple or pineapple. It is not very soluble in water. Diethyl malonate occurs naturally in many berries and fruits. USE: Diethyl malonate is an important commercial chemical that is used to make other chemicals used in agriculture and drugs. It is used as a flavoring agent in food and as a fragrance in consumer products, such as air fresheners. EXPOSURE: Workers who use diethyl malonate may breathe in vapors or have direct skin contact. The general population may be exposed by consumption of foods that contain diethyl malonate as a flavoring agent or through breathing in vapors or having direct skin contact with products that contain diethyl malonate as a fragrance additive. If diethyl malonate is released to the environment, it will be broken down in air. It may be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: No allergic skin reactions occurred in volunteers subjected to skin irritation tests. Additional data on the potential for diethyl malonate to produce toxic effects in humans were not available. However, the US EPA Safer Chemical Ingredients List program considers diethyl malonate to be of low concern for human (and environmental) effects based on experimental and model data. Moderate eye irritation was reported in laboratory animals following direct eye contact with diluted diethyl malonate. Severe burning occurred with direct eye contact with undiluted material. No toxic effects were observed in laboratory animals following repeated dietary exposure to a high dose of diethyl malonate. Data on the potential for diethyl malonate to cause cancer, infertility, abortion, or birth defects in laboratory animals were not available. The potential for diethyl malonate to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

0.26 [mmHg]
0.19 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 36

Pictograms

Irritant

Irritant

Impurities

In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc.

Other CAS

105-53-3

Absorption Distribution and Excretion

A shower decontamination bench model has been used to assess quantitatively the importance of several variables (water pressure and temperature, surfactant concentration in the decontamination fluid, nozzle type, and shower time) on decontamination of nontoxic chemical warfare-agent simulants diethyl malonate and thickened diethyl malonate from pig skin in vitro. Diethyl malonate was validated as a simulant for 1,2,2-trimethylpropyl methylphosphonofluoridate (soman) by comparison of the skin penetration and decontamination of radiolabeled diethyl malonate to the radiolabeled phosphonofluoridate in shower decontamination trials of pig skin in vitro. Percutaneous penetration of diethyl malonate was significantly greater than that of the phosphonofluoridate during the 15-min period after application. However, both were less than 0.1% of the applied dose. Showering or thickener had no significant effect on the percutaneous penetration of diethyl malonate or the phosphonofluoridate. Most of the phosphonofluoridate removed by showering or scrubbing the skin was inactivated. The quantity of intact 1,2,2-trimethylpropyl methylphosphonofluoridate that penetrated through the skin was below the detection limit of the enzymatic analysis. There was no statistically significant difference between the phosphonofluoridate and diethyl malonate in efficacy of shower decontamination. The presence of thickener did not have a significant effect on decontamination efficacy.
The in vitro distribution and fate of [(14)C]diethyl malonate and [(14)C]diisopropyl fluorophosphate were evaluated on normal and heat-treated pig skin. The extent of hydrolysis from the skin surface, skin, and receptor fluid was determined. A significant skin-mediated hydrolysis (15-35% of applied dose) was observed for diethyl malonate in normal skin, but not in heat-treated skin. These results indicated that a heat labile process (e.g., enzymatic hydrolysis) was in part responsible for the degradation of diethyl malonate after topical application to normal skin. Heat treatment tripled the skin penetration of diisopropyl fluorophosphate and reduced the amount of recovered hydrolysis product, diisopropyl phosphoric acid. Enzymatic and spontaneous hydrolysis, as well as impurity, accounted for the presence of degradation product.

Metabolism Metabolites

Hydrolysis of diethyl malonate would produce ethanol and malonic acid, which is a relatively strong acid and acts as an inhibitor of enzymes, including succinic dehydrogenase.
Diethyl malonate was hydrolyzed by adipose-tisue lipase and to the monoester by alpha-chymotrypsin.

Wikipedia

Diethyl malonate
Pimecrolimus

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Flammable - 2nd degree

Methods of Manufacturing

By passing hydrogen chloride into cyanoacetic acid dissolved in absolute alcohol with subsequent distillation.
Carbon Monoxide Process. According to this process, dimethyl, diethyl, and diisopropyl malonates are produced by a dicobalt octacarbonyl-catalyzed reaction of chloroacetates (methyl, ethyl, or isopropyl) with carbon monoxide in the presence of the appropriate alcohol. In the case of diethyl malonate the reaction is conducted at around 100 °C and 18 bar at pH 5.7. Ethyl acetate is formed as a major byproduct. After completion of the reaction, sodium chloride and catalyst are separated. The alcohol and the low-boiling components are distilled off and the nonconverted chloroacetate recovered by distillation. The crude ethyl malonate obtained is purified by redistillation.
Reacting chloroacetic acid to cyanoacetic acid using sodium cyanide and subsequent saponification; malonic acid if finally esterified by azeotropic distillation with ethanol in benzene.

General Manufacturing Information

Miscellaneous Manufacturing
Transportation Equipment Manufacturing
All Other Chemical Product and Preparation Manufacturing
Paint and Coating Manufacturing
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Wholesale and Retail Trade
Propanedioic acid, 1,3-diethyl ester: ACTIVE
Diethyl malonate is diethyl ester of malonic acid. Acylation of diethyl malonate using magnesium chloride and triethylamine is reported. K2CO3-catalyzed 1,4-addition reaction of diethyl malonate with various substituted 1,2-allenic ketones yields polyfunctionalized beta,gamma-unsaturated enones.

Analytic Laboratory Methods

In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20 MPa etc.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

Because it inhibits dehydrochlorinase activity, diethyl malonate (10-40 ppm) increased the toxicity of DDT (2 ppm) to DDT-resistant mosquitoes Culex fatinans.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
Montavon et al. Three-component reaction discovery enabled by mass spectrometry of self-assembled monolayers. Nature Chemistry, doi: 10.1038/nchem.1212, published online 4 December 2011 http://www.nature.com/nchem

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